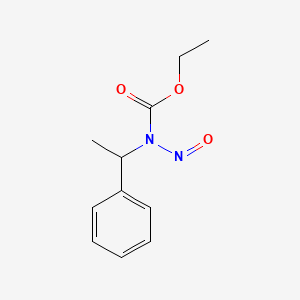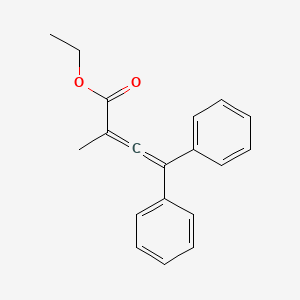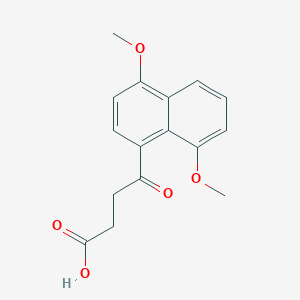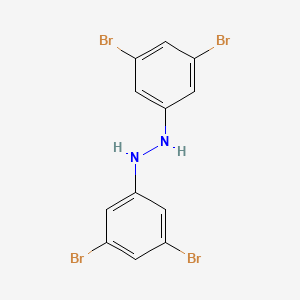
1,2-Bis(3,5-dibromophenyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(3,5-dibromophenyl)hydrazine is an organic compound with the molecular formula C12H8Br4N2 It is characterized by the presence of two 3,5-dibromophenyl groups attached to a hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Bis(3,5-dibromophenyl)hydrazine can be synthesized through a multi-step process involving the bromination of phenylhydrazine derivatives. The typical synthetic route involves the following steps:
Bromination of Phenylhydrazine: Phenylhydrazine is reacted with bromine in the presence of a suitable solvent such as acetic acid to introduce bromine atoms at the 3 and 5 positions of the phenyl ring.
Coupling Reaction: The brominated phenylhydrazine is then subjected to a coupling reaction with another brominated phenylhydrazine molecule to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(3,5-dibromophenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can convert the hydrazine moiety into amine groups.
Substitution: The bromine atoms in the phenyl rings can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Azo compounds.
Reduction: Amine derivatives.
Substitution: Various substituted phenylhydrazine derivatives.
Scientific Research Applications
1,2-Bis(3,5-dibromophenyl)hydrazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,2-Bis(3,5-dibromophenyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms in the phenyl rings can form halogen bonds with target molecules, influencing their activity. The hydrazine moiety can also participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Bis(4-bromophenyl)hydrazine
- 1,2-Bis(2,4-dibromophenyl)hydrazine
- 1,2-Bis(3,5-dichlorophenyl)hydrazine
Uniqueness
1,2-Bis(3,5-dibromophenyl)hydrazine is unique due to the specific positioning of the bromine atoms on the phenyl rings, which can influence its reactivity and interactions with other molecules. This unique structure can result in distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
5326-51-2 |
|---|---|
Molecular Formula |
C12H8Br4N2 |
Molecular Weight |
499.82 g/mol |
IUPAC Name |
1,2-bis(3,5-dibromophenyl)hydrazine |
InChI |
InChI=1S/C12H8Br4N2/c13-7-1-8(14)4-11(3-7)17-18-12-5-9(15)2-10(16)6-12/h1-6,17-18H |
InChI Key |
YCIFPLPEKYSHSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)NNC2=CC(=CC(=C2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


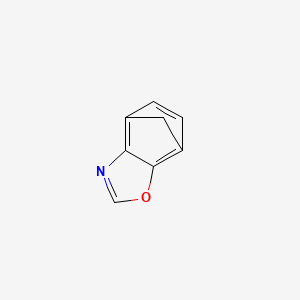
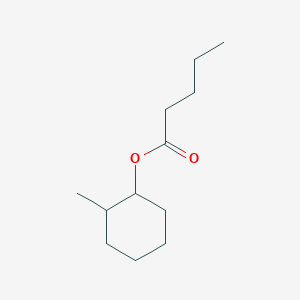
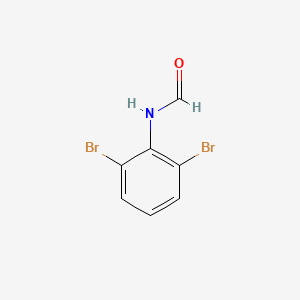
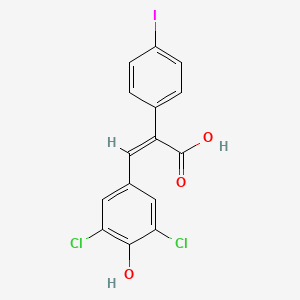
![[4-(Acetyloxy)-3-aminophenyl]arsonic acid](/img/structure/B14733402.png)
![2-[5-(2-Methyl-3-bicyclo[2.2.1]heptanyl)-2,3-dihydropyrrol-1-yl]ethanol](/img/structure/B14733407.png)
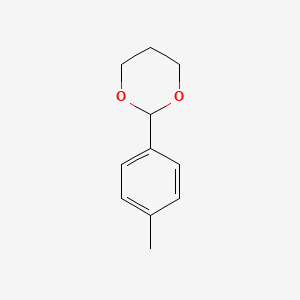
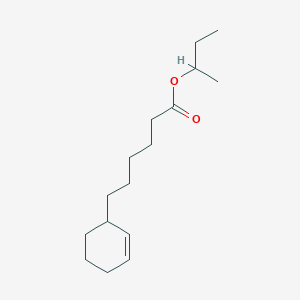
![Dimethyl[2-(4-nitrophenyl)ethyl]propanedioate](/img/structure/B14733445.png)
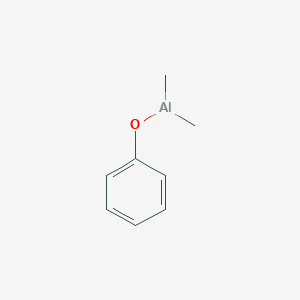
![N-[4-[2-[(3,4-dichlorophenyl)amino]-1,3-thiazol-4-yl]phenyl]butanamide](/img/structure/B14733453.png)
